molecular formula C21H16N4O2S B313960 3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

Cat. No.: B313960
M. Wt: 388.4 g/mol
InChI Key: NKXGVGSBGKNQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C21H16N4O2S and an average mass of 388.442 Da This compound is notable for its unique structure, which includes an oxazolo[4,5-b]pyridine moiety, a phenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, and environmental friendliness.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of ionic liquids like [BMIM]BF4 in the synthesis process suggests a potential for scalable and environmentally sustainable production. The use of such solvents can reduce the need for hazardous organic solvents and catalysts, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism of action of 3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to bind to active sites, disrupting normal biological processes and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its synthesis using environmentally friendly methods further enhances its appeal in research and industrial applications .

Properties

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H16N4O2S/c1-13-4-2-5-15(12-13)19(26)25-21(28)23-16-9-7-14(8-10-16)20-24-18-17(27-20)6-3-11-22-18/h2-12H,1H3,(H2,23,25,26,28)

InChI Key

NKXGVGSBGKNQMG-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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